Ceteth-2
Description
Structure
2D Structure
Properties
IUPAC Name |
2-(2-hexadecoxyethoxy)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H42O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-17-22-19-20-23-18-16-21/h21H,2-20H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMSBTWLFBGNKON-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCOCCOCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H42O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001020754 | |
| Record name | 2-[2-(Hexadecyloxy)ethoxy]ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001020754 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5274-61-3 | |
| Record name | Diethylene glycol monohexadecyl ether | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5274-61-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ceteth-2 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005274613 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-[2-(Hexadecyloxy)ethoxy]ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001020754 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethanol, 2-[2-(hexadecyloxy)ethoxy] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CETETH-2 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7H8VAM7778 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Methodologies and Structural Characterization Research of Ceteth 2
Advanced Ethoxylation Techniques of Cetyl Alcohol: Investigating Reaction Kinetics and Selectivity
The ethoxylation of fatty alcohols, including cetyl alcohol, typically employs alkaline catalysis, often using alkali earth metals like potassium hydroxide (B78521) or alkoxides such as sodium methoxide. specialchem.com The reaction proceeds by the addition of ethylene (B1197577) oxide to the dry alcohol solution in the presence of the catalyst. specialchem.com The kinetics of this reaction are influenced by factors such as catalyst concentration, temperature, and pressure. Research in advanced ethoxylation techniques focuses on optimizing these parameters to control the reaction rate and improve selectivity towards the desired degree of ethoxylation, in this case, an average of 2 moles of ethylene oxide addition. While specific detailed kinetic and selectivity studies solely focused on Ceteth-2 are not extensively detailed in the provided search results, general principles of fatty alcohol ethoxylation kinetics apply. Catalysts can influence the reaction rate and the molecular weight distribution of the resulting ethoxylates. researchgate.net
Precision Control of Ethylene Oxide Molar Ratios and Their Impact on Oligomer Distribution
The defining characteristic of this compound is the average addition of 2 moles of ethylene oxide per molecule of cetyl alcohol. cosmeticsinfo.org Achieving this specific average requires precise control of the molar ratio of ethylene oxide to cetyl alcohol during the ethoxylation process. However, the ethoxylation reaction is a step-growth polymerization, and the product is typically a distribution of oligomers with varying numbers of ethylene oxide units (e.g., molecules with 1, 2, 3, or more ethylene oxide units), centered around the target average. venus-goa.com The distribution of these oligomers is influenced by the reaction conditions, including the catalyst and the ethylene oxide feeding strategy. Controlling the molar ratio is crucial for shifting the peak of this distribution towards the desired average of 2. Research in this area aims to develop catalytic systems and process parameters that yield a narrower oligomer distribution, maximizing the yield of the target ethoxylate.
Research on Novel Derivatization Pathways and the Synthesis of Modified this compound Analogues
While the core structure of this compound is a simple ethoxylate of cetyl alcohol, research may explore derivatization pathways to synthesize modified analogues with altered properties. This could involve further chemical modifications of the hydroxyl end group of the ethoxy chain or modifications to the cetyl chain. Examples of derivatization in related fields include the synthesis of ethoxylated quaternary ester compounds or modified nucleic acid analogues google.comresearchgate.netnih.govresearchgate.net. Such research aims to tailor the surfactant properties, solubility, or reactivity of the molecule for specific applications. However, specific research detailing novel derivatization pathways solely for this compound is not prominently featured in the provided search results. The concept of derivatization to increase the range of applications is a general principle in chemical synthesis researchgate.net.
Mechanistic Studies of Ceteth 2 As a Surface Active Agent
Investigation of Interfacial Tension Reduction Mechanisms and Their Thermodynamic Basis
The primary function of a surfactant like Ceteth-2 is to reduce the interfacial tension between two immiscible phases, such as oil and water. cosmeticsinfo.orgmakingcosmetics.comcosmileeurope.eu This phenomenon is driven by the thermodynamic favorability of the surfactant molecules partitioning at the interface. The hydrophobic cetyl tail orients itself in the oil phase, while the hydrophilic ethylene (B1197577) oxide chain remains in the aqueous phase, effectively creating a bridge between the two. cosmileeurope.eu
Molecular dynamics simulations on similar surfactant systems have shown that besides reducing the direct contact between oil and water, surfactants increase the disorder (entropy) at the interface, which contributes significantly to the reduction in IFT. rsc.orgucl.ac.uk The flexibility of the alkyl chain and the nature of the headgroup influence the packing and orientation of the surfactant molecules at the interface, thereby affecting the extent of IFT reduction.
Table 1: General Thermodynamic Parameters of Micellization for Non-ionic Surfactants
| Thermodynamic Parameter | Description | General Trend for Non-ionic Surfactants |
| ΔG°mic | Gibbs Free Energy of Micellization | Negative, indicating a spontaneous process. |
| ΔH°mic | Enthalpy of Micellization | Can be positive or negative depending on temperature. |
| ΔS°mic | Entropy of Micellization | Generally positive and a major contributor to the negative ΔG°mic. |
Note: This table represents general trends for non-ionic surfactants as specific data for this compound is not available.
Research on Micellar Aggregation Behavior: Critical Micelle Concentration Determination and Micelle Structure Elucidation
Above a certain concentration, known as the Critical Micelle Concentration (CMC), surfactant monomers in a solution self-assemble into organized aggregates called micelles. nih.govresearchgate.netresearchgate.net The CMC is a critical parameter that dictates the onset of many of the surfactant's properties, including solubilization and detergency. researchgate.net The determination of the CMC can be achieved through various methods that detect the changes in the physicochemical properties of the surfactant solution at the point of micelle formation, such as surface tension, conductivity, and fluorescence spectroscopy. nih.govrsc.orgmdpi.com
For polyoxyethylene alkyl ethers, the CMC is influenced by the length of both the hydrophobic alkyl chain and the hydrophilic polyoxyethylene chain. Generally, an increase in the length of the alkyl chain leads to a decrease in the CMC, as the greater hydrophobicity favors aggregation. Conversely, a longer polyoxyethylene chain increases the hydrophilicity of the molecule, which typically results in a higher CMC. researchgate.net
The structure of micelles formed by non-ionic surfactants like this compound is typically spherical in aqueous solutions, with the hydrophobic cetyl tails forming the core and the hydrophilic polyoxyethylene heads forming the outer corona, which is in contact with the surrounding water. jst.go.jp The number of surfactant molecules in a single micelle is known as the aggregation number. researchgate.net For polyoxyethylene cetyl ethers, the aggregation number tends to decrease as the length of the polyoxyethylene chain increases. researchgate.net
While a specific experimentally determined CMC value for this compound is not prominently available in the reviewed literature, it is expected to be in the micromolar to millimolar range, characteristic of non-ionic surfactants with a C16 alkyl chain.
Solubilization Capacity of this compound for Hydrophobic Compounds: Mechanisms and Applications
One of the key applications of surfactants is the solubilization of water-insoluble or poorly soluble substances. cosmeticsinfo.org The hydrophobic core of the this compound micelle provides a microenvironment capable of entrapping hydrophobic (lipophilic) molecules, thereby increasing their apparent solubility in the aqueous medium. mdpi.com
The mechanism of solubilization involves the partitioning of the hydrophobic compound (solubilizate) between the aqueous phase and the micellar phase. The location of the solubilized molecule within the micelle depends on its polarity. Nonpolar molecules are typically located in the hydrocarbon core of the micelle. Molecules with some polarity may be located in the palisade layer, among the hydrophilic head groups and the first few carbon atoms of the hydrophobic tails. jst.go.jp
The solubilization capacity of polyoxyethylene alkyl ether surfactants is influenced by the size of the hydrophobic core of the micelle; a longer alkyl chain generally leads to a larger micellar core and thus a higher solubilization capacity for nonpolar substances. mdpi.com The length of the polyoxyethylene chain can also affect solubilization, although its influence is more complex and can depend on the nature of the solubilizate. mdpi.com
This compound, as a solubilizing agent, finds application in cosmetic and pharmaceutical formulations to incorporate oils, fragrances, and active ingredients that would otherwise be insoluble in aqueous systems. cosmeticsinfo.orgmakingcosmetics.comfarmoganic.com
Table 2: Factors Influencing the Solubilization Capacity of this compound
| Factor | Influence on Solubilization |
| Alkyl Chain Length (Cetyl group) | A longer chain generally increases the volume of the micellar core, enhancing the solubilization of nonpolar compounds. |
| Polyoxyethylene Chain Length (n=2) | The length of the hydrophilic chain can influence the size and shape of the micelle, as well as interactions in the palisade layer, thereby affecting solubilization. |
| Nature of the Solubilizate | The size, shape, and polarity of the hydrophobic compound determine its location within the micelle and the extent of solubilization. |
| Temperature | Temperature can affect the CMC, micelle size, and the solubility of both the surfactant and the solubilizate, thus influencing solubilization. |
This table is based on general principles of solubilization by non-ionic surfactants.
Elucidation of Cleansing Action Mechanisms: Interaction with Organic Residues and Particulates
The cleansing action of this compound is a result of its surfactant properties, which enable the removal of oily and particulate soils from surfaces such as skin and hair. cosmeticsinfo.orgmakingcosmetics.com The mechanisms involved in this process include the reduction of interfacial tension, the emulsification of oily residues, and the suspension of particulate matter.
When a solution containing this compound is applied to a surface with oily soil, the surfactant molecules adsorb at the oil-water and surface-water interfaces. This lowers the interfacial tension and facilitates the "rolling-up" of the oily soil from the surface into droplets. These oil droplets are then emulsified and stabilized by the surfactant molecules, which form a layer around them with their hydrophobic tails in the oil and their hydrophilic heads in the water. This allows the oil to be dispersed in the water and washed away.
For particulate soils, the surfactant molecules can adsorb onto both the particle and the surface, reducing the adhesion forces between them. The particles can then be lifted from the surface and suspended in the washing medium, prevented from redepositing by the steric and/or electrostatic repulsion provided by the adsorbed surfactant layer.
Synergistic Interactions of this compound with Co-surfactants and Polymeric Additives in Complex Formulations
In many practical applications, surfactants are used in mixtures to achieve enhanced performance that is not attainable with a single surfactant. This phenomenon is known as synergism. nih.gov The interaction between different surfactant molecules in a mixed micelle can lead to a lower CMC and improved properties such as solubilization and emulsification compared to the individual surfactants. hlbcalc.com
Mixtures of non-ionic surfactants like this compound with anionic surfactants, such as sodium laureth sulfate, are common in cleansing products. The presence of the non-ionic surfactant can reduce the electrostatic repulsion between the head groups of the anionic surfactant, leading to more densely packed micelles with a lower CMC and potentially milder properties on the skin. jst.go.jpcosmeticsinfo.org
Polymeric additives, such as carbomers and xanthan gum, are frequently used in cosmetic and pharmaceutical formulations to modify the rheology and enhance the stability of emulsions and suspensions. nih.gov There can be interactions between this compound and these polymers. For instance, the surfactant can adsorb onto the polymer backbone, leading to changes in the conformation of the polymer and the viscosity of the solution. In emulsion systems stabilized by polymers like carbomer, this compound can adsorb at the oil-water interface, working in concert with the polymer network in the continuous phase to provide long-term stability. nih.govulprospector.com
Academic Exploration of the Influence of Hydrophilic-Lipophilic Balance (HLB) on this compound Performance in Emulsification and Solubilization
The Hydrophilic-Lipophilic Balance (HLB) is an empirical scale used to characterize the relative degree of hydrophilicity and lipophilicity of a surfactant. researchgate.net The HLB value of a surfactant is crucial for its performance in emulsification, as it determines whether it will preferentially form an oil-in-water (O/W) or a water-in-oil (W/O) emulsion. nih.gov Surfactants with higher HLB values are more hydrophilic and tend to form O/W emulsions, while those with lower HLB values are more lipophilic and favor the formation of W/O emulsions. researchgate.netnih.govalfa-chemistry.com
This compound has a calculated HLB value of approximately 5.3. hlbcalc.comalfa-chemistry.comijsrset.com This relatively low HLB value suggests that this compound is more lipophilic and is therefore well-suited for use as a water-in-oil (W/O) emulsifier or as a co-emulsifier in oil-in-water (O/W) emulsions to improve stability. nih.gov
The required HLB for emulsifying a particular oil depends on the nature of the oil itself. researchgate.netnih.gov To achieve optimal emulsification, the HLB of the emulsifier or emulsifier blend should match the required HLB of the oil phase. nih.gov Therefore, the performance of this compound in an emulsion system is highly dependent on the specific oils being used. In solubilization, while the HLB concept is less directly applied, the balance between the hydrophilic and lipophilic portions of the surfactant molecule still governs its ability to form micelles with a suitable microenvironment for the solubilizate.
Advanced Formulations and Delivery Systems Research Incorporating Ceteth 2
Development and Stability Assessment of Oil-in-Water Emulsions Utilizing Ceteth-2
This compound functions as an emulsifier, crucial for creating stable oil-in-water (O/W) emulsions by helping to blend immiscible phases farmoganic.comcmstudioplus.com. The stability of O/W emulsions is influenced by factors such as the quantitative ratio of components, concentration, size, and composition of the oil phase, water droplet diameter, pH, processing conditions, and the choice of emulsifying agents librarynmu.com. Stable emulsions are essential for ensuring consistent product quality and performance over time librarynmu.com.
Studies on O/W emulsions often involve assessing physical stability, rheological properties, and colloidal and thermodynamic stability librarynmu.com. For instance, research has investigated the stability of emulsions prepared with different emulsifier combinations and oil phases, evaluating them under various storage conditions librarynmu.com. While this compound is recognized as an emulsifier that can be used in combination with hydrophilic surfactants to prepare more stable emulsions, particularly in systems with less oil, specific detailed research findings solely focused on the stability assessment of O/W emulsions specifically utilizing this compound as the primary or sole emulsifier were not extensively detailed in the provided search results nikkolgroup.com. However, the general principles of emulsion stability studies, including evaluation methods like visual inspection for separation or sedimentation, and analysis of rheological properties, are relevant to systems incorporating this compound librarynmu.com.
Research on this compound in Nanostructured Systems: Liquid Crystals, Nanoemulsions, and Polymeric Nanoparticles for Controlled Release
Nanotechnology-based drug delivery systems, including liquid crystals, nanoemulsions, and polymeric nanoparticles, are explored for their potential to enhance drug solubility, stability, and controlled release jetir.orgnih.govfu-berlin.de. These systems can improve the delivery of active compounds by increasing membrane permeability and allowing for targeted delivery fu-berlin.de.
Liquid crystal (LC) systems, which exist in an intermediate phase between solid crystalline and true liquid states, can form nanostructured particles (LCNPs) with potential in drug delivery researchgate.netnih.gov. These structures can encapsulate both polar and apolar drugs within their internal water channels or lipophilic regions, respectively researchgate.net. Research on LCNPs has shown potential for enhanced bioavailability, drug stability, and sustained release researchgate.netnih.gov. While the search results discuss the use of surfactants in forming liquid crystal structures that stabilize emulsions researchgate.netgoogle.com, and mention LCNPs as drug delivery systems researchgate.netnih.gov, specific studies detailing the direct incorporation or research on this compound within liquid crystal nanostructures were not prominently featured.
Nanoemulsions and microemulsions are also investigated as nanocarriers for drug delivery jetir.orgnih.gov. These systems can improve the transdermal delivery of drugs by enhancing their penetration through the skin researchgate.net. Polymeric nanoparticles, made from biodegradable and biocompatible polymers, are another area of research for controlled drug delivery, offering advantages in managing drug release and targeting jetir.orgfu-berlin.de. They can increase the solubility of constituents and improve absorption jetir.org. Although the search results highlight the use of nanoemulsions and polymeric nanoparticles in drug delivery research jetir.orgnih.govfu-berlin.de, specific studies focusing on the role or incorporation of this compound in these particular nanostructured systems for controlled release were not detailed.
Investigation of this compound's Influence on Rheological Properties and Viscosity Control in Complex Fluids
Rheological properties, such as viscosity, are critical for the performance, stability, and sensory attributes of pharmaceutical and cosmetic formulations researchgate.netmdpi.commdpi.com. The viscosity of a fluid can be influenced by factors including temperature and shear rate mdpi.comdergipark.org.tr. Emulsifiers and other components in complex fluids play a significant role in determining their rheological behavior librarynmu.comresearchgate.net.
Exploration of this compound as a Permeation Enhancer in Topical and Transdermal Delivery Systems
Topical and transdermal delivery systems aim to deliver drugs through the skin for local or systemic effects ulisboa.ptnih.govmdpi.com. A major challenge in transdermal drug delivery is overcoming the skin's stratum corneum barrier researchgate.netnih.govmdpi.com. Permeation enhancers are utilized to reversibly modify the stratum corneum and increase drug penetration researchgate.netnih.gov.
Research in this area investigates various chemical permeation enhancers (CPEs) and advanced delivery systems like microemulsions and liquid crystals researchgate.netnih.gov. For example, studies have shown that certain microemulsions can act as effective skin permeation enhancers by increasing the diffusion and partition coefficients of drugs in the skin researchgate.net. While the search results discuss the use of permeation enhancers in topical and transdermal delivery researchgate.netnih.govmdpi.com, and mention that some surfactants can facilitate drug delivery nih.gov, specific research directly exploring this compound itself as a permeation enhancer in topical and transdermal delivery systems was not explicitly detailed. However, as a surfactant used in topical formulations farmoganic.comcmstudioplus.com, this compound could potentially influence the interaction of the formulation with the skin, which is an area of ongoing research in optimizing drug delivery nih.gov.
Academic Studies on the Interfacial Behavior of this compound in Multi-component Pharmaceutical and Cosmetic Matrices
The interfacial behavior of components in multi-component systems is fundamental to the stability and performance of pharmaceutical and cosmetic formulations, particularly emulsions researchgate.net. Emulsifiers like this compound reside at the interface between immiscible phases, reducing interfacial tension and preventing coalescence farmoganic.comcmstudioplus.com.
Biomolecular Interactions and Cellular Responses to Ceteth 2
Research on Ceteth-2 Interaction with Biological Membranes and Lipid Bilayers
Research indicates that surfactants like this compound can interact with biological membranes and lipid bilayers. mdpi.com These interactions are crucial in understanding how such compounds might affect cellular function and tissue integrity. Studies using model bio-membranes, such as multilamellar vesicles (MLVs), have shown that surfactants can insert into lipid bilayers, altering their thermotropic behavior. mdpi.com The nature and extent of these interactions can depend on the specific surfactant structure and the composition of the lipid bilayer. mdpi.com While direct studies specifically on this compound's interaction with biological membranes at a fundamental level are less prevalent in the provided results, the behavior of related ethoxylated compounds and surfactants provides relevant insights. For instance, studies on other alcohol ethoxylates (AEOs) and surfactants like cetyltrimethylammonium (CTA) demonstrate their ability to interact with and alter membrane permeability. nih.govnih.gov
Mechanistic Studies of Stratum Corneum Disorganization and Lipid Extraction
Surfactants are known to interact with the stratum corneum (SC), the outermost layer of the skin, which is composed of corneocytes embedded in a lipid matrix. nih.govwikipedia.org This interaction can lead to the disorganization of the SC lipid structure and extraction of lipids. google.com The SC lipid matrix, primarily consisting of ceramides, cholesterol, and fatty acids, plays a critical role in the skin's barrier function. nih.govwikipedia.orgjcadonline.com Disruption of this organized lipid structure by surfactants can compromise the barrier. google.com While specific detailed mechanistic studies focusing solely on this compound's effects on SC disorganization and lipid extraction were not extensively detailed in the provided information, the general mechanism for surfactants involves their ability to solubilize or intercalate within the lipid bilayers, thereby disrupting their lamellar arrangement. researchgate.net This disorganization can enhance the penetration of other substances through the skin. industrialchemicals.gov.auresearchgate.net
Influence on Membrane Fluidity, Permeability, and Barrier Integrity
The interaction of surfactants with biological membranes can influence membrane fluidity and permeability. Surfactants can partition into the lipid bilayer, increasing the disorder and mobility of the lipid tails, thus increasing fluidity. This increased fluidity can lead to altered membrane permeability, potentially allowing substances that would normally be excluded to pass through. researchgate.net The effect of ethoxylated ingredients, as a class that includes this compound, on skin barrier integrity has been noted, with some specific ethoxylated ingredients potentially compromising the barrier, leading to increased moisture loss and susceptibility to dryness. beautifullyauthentic.com.au Studies on related compounds like PPG-5-Ceteth-20 have shown they can promote fluidization and disorganization of lipids in the skin, increasing the diffusion and partition coefficients of substances. researchgate.net
Investigation of Interactions with Specific Cellular Components and Subcellular Organelles (e.g., Mitochondria)
Research into the interactions of this compound and related compounds with specific cellular components and organelles, such as mitochondria, is an area of investigation. While direct studies on this compound and mitochondria were not prominently featured, studies on other surfactants, like cetyltrimethylammonium (CTA), have explored their interactions with mitochondria, observing effects on membrane permeability and respiratory chain activity. nih.gov The potential for surfactants to interact with cellular membranes suggests a possibility of interaction with organelle membranes, including those of mitochondria, which are critical for cellular energy production. google.com However, the specific nature and implications of this compound's interaction with mitochondria or other subcellular organelles require further dedicated research.
Academic Studies on Skin Barrier Function Modulation by this compound: Transepidermal Water Loss and Susceptibility to Irritants
The impact of this compound on skin barrier function has been investigated, particularly in relation to transepidermal water loss (TEWL) and susceptibility to irritants. The skin barrier, primarily the stratum corneum, regulates water loss and protects against the entry of irritants and allergens. wikipedia.orgnih.gov Disruption of this barrier leads to increased TEWL and heightened susceptibility to external agents. nih.gov Surfactants, by interacting with the SC lipids, can impair the barrier function, resulting in increased TEWL. google.com Studies involving this compound and other Ceteth ingredients have noted their surfactant properties and potential for irritation, particularly at higher concentrations or on abraded skin. cosmeticsinfo.orgresearchgate.net Increased TEWL is considered an indicator of decreased barrier function. google.com While some formulations containing Ceteth-20 (a related ethoxylate) have been explored for their effects on skin barrier properties and potential to reduce pro-inflammatory responses, the direct modulation of skin barrier function by this compound in terms of increasing TEWL and susceptibility to irritants is a recognized characteristic of surfactants. google.com
Cellular and Molecular Responses to this compound and Related Ethoxylates (e.g., effects on gene transposition, metabolic health)
Studies have explored the cellular and molecular responses to this compound and related ethoxylates. One area of investigation has been the potential for certain ethoxylates to influence gene transposition. Specifically, Ceteth-20, a related compound with a longer ethoxylate chain, was found to enhance the transposition of a marker from phage lambda to bacterial DNA in a spot test. cosmeticsinfo.orgresearchgate.netindustrialchemicals.gov.au Gene transposition involves the movement of mobile genetic elements within a genome. wikipedia.org While this finding pertains to Ceteth-20 and a bacterial system, it suggests a potential for ethoxylated compounds to interact with genetic processes, although the relevance to mammalian cells and this compound specifically requires further research.
Another area of study concerns the effects of alcohol polyethoxylates (AEOs), including cetyl alcohol ethoxylates (CetAEOs) which encompass this compound, on metabolic health. Research using developmentally exposed zebrafish and in vitro adipogenesis models has indicated that CetAEOs can disrupt adipose deposition and induce triglyceride accumulation. nih.gov These studies suggest potential metabolic health concerns associated with exposure to these compounds, highlighting the need for further investigation into the molecular mechanisms involved. nih.gov
Dose-Response Relationship Studies of this compound in In Vitro and In Vivo Biological Models for Eliciting Cellular Effects
Dose-response relationship studies are fundamental to understanding the biological effects of any compound. For this compound, dose-dependent effects have been observed, particularly in the context of skin irritation. Studies have indicated dose-dependent irritation for this compound at concentrations ranging from 5% to 100%. cosmeticsinfo.orgresearchgate.net In vitro studies using human cultured lymphocytes have investigated the effects of Ceteareth-20 (another related ethoxylate) on cell viability and proliferation, showing proliferative effects at various concentrations without significant cytotoxicity in the tested range (1% to 50%). clinmedjournals.orgresearchgate.netclinmedjournals.org This suggests that at certain concentrations, Ceteareth-20 can influence cell proliferation. While these findings are for Ceteareth-20, they illustrate the approach of using in vitro models to assess cellular responses and dose relationships for ethoxylated compounds. In vivo studies, such as those involving developmental exposure of zebrafish to CetAEOs, have also explored dose-related impacts on parameters like adiposity and behavior, demonstrating that exposure to these compounds can disrupt biological processes in a living organism. nih.gov These studies collectively contribute to understanding the concentrations at which this compound and related ethoxylates may elicit cellular and physiological effects in various biological models.
Environmental Fate, Degradation Pathways, and Ecotoxicological Assessment of Ceteth 2
Comprehensive Biodegradation Studies of Ceteth-2 in Various Environmental Compartments (e.g., Soil, Water, Sediment)
Alcohol ethoxylates (AEs), including this compound, are generally considered readily biodegradable ontosight.aiparchem.commakingcosmetics.com. This means they can be broken down by microorganisms in the environment into simpler substances like water, carbon dioxide, and biomass jiuanchemical.com. Biodegradation is a primary mechanism for the removal of AEs from the environment, particularly in wastewater treatment plants erasm.orgnih.gov. Studies on the biodegradation of fatty alcohol ethoxylates in microbial biocenoses of sewage treatment plants indicate that both the alkyl chain and the polyethylene (B3416737) glycol (EO) chain are degraded asm.org. Two main primary degradation mechanisms can occur simultaneously: intramolecular scission of the surfactant and ω- and β-oxidation of the alkyl chain asm.org. The degradation of the hydrophilic part of the surfactant involves the stepwise cleavage of ether-bound EO units asm.org. Ultimate biodegradation, resulting in mineralization and biomass production, has been observed for stearyl alcohol ethoxylates, with over 75% degradation in some cases asm.org.
While AEs are generally readily biodegradable under aerobic conditions, linear ethoxylates are expected to ultimately biodegrade under anaerobic conditions as well, although at slower rates industrialchemicals.gov.au. Anaerobic biodegradation typically begins with the stepwise shortening of the ethoxylate chain, followed by oxidative degradation of the resulting fatty alcohol industrialchemicals.gov.au.
Data on the specific biodegradation of this compound in soil and sediment is less readily available in the provided snippets, but the general understanding of AE biodegradation suggests that it would likely undergo similar processes in these compartments, albeit potentially at different rates depending on the microbial activity and environmental conditions.
Photodegradation Mechanisms and Environmental Transformation Kinetics of this compound Under Simulated and Natural Conditions
Photodegradation of alcohol ethoxylates in the atmosphere, water, or when adsorbed to solid surfaces like soil and sediment is generally not expected to be a significant degradation pathway due to their chemical structure, which lacks a chromophore industrialchemicals.gov.auheraproject.com. Hydrolysis is also not considered a primary abiotic degradation process for AEs heraproject.com. Therefore, abiotic degradation processes are not typically considered further in environmental risk assessments for AEs heraproject.com.
Research on Environmental Transport and Distribution Mechanisms of this compound and Its Biotransformation Products
Following their use, alcohol ethoxylates primarily enter the environment through down-the-drain disposal and subsequent release into wastewater treatment plants erasm.orgnih.gov. In wastewater treatment processes, a high proportion of alcohol ethoxylates are expected to be removed from the influent, with estimates of ≥ 90% removal based on fate studies of AEs in STPs industrialchemicals.gov.au.
Sorption of AE ethoxymers to organic carbon and wastewater solids is an additional removal mechanism, and this process follows a predictable pattern related to hydrophobicity erasm.org. This compound, being a waxy solid with limited water solubility compared to higher ethoxylated AEs ontosight.aicosmileeurope.eu, is expected to partition to surfaces from water in the environment based on its surface activity industrialchemicals.gov.auindustrialchemicals.gov.au. This suggests a potential for adsorption to soil and sediment particles, influencing its transport and distribution.
Biotransformation products of fatty alcohol ethoxylates include uncharged and carboxylated polyethylene glycols, as well as low-molecular-weight acids asm.org. These metabolites can undergo further degradation asm.org. The transport and distribution of these biotransformation products would depend on their specific chemical properties, such as water solubility and potential for sorption.
Ecotoxicological Profiling of this compound: Effects on Aquatic Biota, Terrestrial Organisms, and Ecosystem Function
Alcohol ethoxylates, including those with varying degrees of ethoxylation, have been subject to ecotoxicological assessment. Some classifications indicate that this compound can be very toxic to aquatic life and have long-lasting effects europa.eu. One safety data sheet for a related compound, Ceteareth-20, notes a risk of fast reduction of dissolved oxygen in water, making the environment toxic to fish and other aquatic organisms even at low concentrations parchem.com. Another source indicates acute toxicity to aquatic organisms for Ceteareth-25 makingcosmetics.commakingcosmetics.com.
Acute toxicity tests on dodecanolethoxylates (a type of fatty alcohol ethoxylate) have shown varying toxicity to Daphnia magna and Lebistes reticulatus (fish), with toxicity generally decreasing as the degree of ethoxylation increases pjoes.com. For dodecanolethoxylates, measured acute toxicity for Daphnia magna (EC50/48h) ranged from 3.11 mg/l to 20.4 mg/l, and for Lebistes reticulatus (LC50/96h), it ranged from 7.48 mg/l to 45.8 mg/l pjoes.com. Daphnia are typically more sensitive to surfactants than fish pjoes.com.
While specific data for this compound's effects on terrestrial organisms and ecosystem function is not extensively detailed in the provided snippets, studies on other AE homologues have investigated chronic effects on terrestrial organisms like E. foetida, F. candida, and C. elegans heraproject.com. The environmental risk assessment of major surfactant classes, including AEs, in North America and Europe concluded a low risk to aquatic life at current use levels, based on integrated wastewater treatment plant monitoring, fate, and ecotoxicity research nih.goverasm.org.
Development of Predictive Models for Environmental Persistence and Accumulation Potential of Ethoxylated Surfactants
Predictive models are utilized to assess the environmental persistence and accumulation potential of ethoxylated surfactants. The environmental safety of AEs is significantly influenced by their removal in wastewater treatment plants and their limited availability in the aquatic environment erasm.org.
Studies have applied models like the target lipid model (TLM) for deriving model-based threshold hazard concentrations for alcohol ethoxylates, showing good agreement with acute toxicity data exxonmobilchemical.com. These models, combined with fate and ecotoxicity data, contribute to environmental risk assessments erasm.orgpjoes.com.
The potential for bioaccumulation of alcohol ethoxylates is generally considered low parchem.commakingcosmetics.comindustrialchemicals.gov.autrc-corp.com. Available experimental data for fish indicate low bioaccumulation potential, with bioconcentration factor (BCF) values below domestic categorization thresholds and evidence of rapid biotransformation industrialchemicals.gov.au.
Regulatory Science and Advanced Safety Assessment Methodologies for Ceteth 2
Development and Application of Scientific Frameworks for the Safety Evaluation of Polyethoxylated Compounds
Scientific frameworks for evaluating the safety of polyethoxylated compounds, including Ceteth-2, often rely on a category approach, grouping substances with similar structures and properties to extrapolate available toxicological data. industrialchemicals.gov.aueuropa.eu This approach considers trends in molecular structure, physicochemical properties, uses, and hazard profiles. industrialchemicals.gov.au Regulatory bodies like the Cosmetic Ingredient Review (CIR) Expert Panel have evaluated the safety of Ceteth ingredients as a class, considering data from related compounds such as Polyethylene (B3416737) Glycol (PEG), fatty alcohols (Cetearyl Alcohol, Cetyl Alcohol, Stearyl Alcohol), and Steareths. epa.govcosmeticsinfo.orgcosmeticsinfo.org
The safety assessment takes into account that the properties of polyethylene glycol derivatives, such as water solubility and hygroscopicity, change with increasing molar mass. cosmileeurope.eu For this compound, which has an average of 2 moles of ethylene (B1197577) oxide reacted with cetyl alcohol, its properties are influenced by this lower degree of ethoxylation compared to higher ethoxylated Ceteth variants. cosmeticsinfo.orgatamanchemicals.com
Methodologies for Assessing Dermal Irritation and Sensitization Potential of this compound in Academic and Pre-Clinical Settings
Assessment of the dermal irritation and sensitization potential of this compound and similar compounds is a critical part of safety evaluation. Studies on the Ceteth family have indicated varying degrees of irritation depending on concentration and the condition of the skin. For instance, 2.5% this compound was found to be irritating to abraded skin, while 3.0% was not irritating to intact skin in separate studies. cosmeticsinfo.org Dose-dependent irritation has been noted for this compound and Ceteth-10 at concentrations ranging from 5% to 100%. cosmeticsinfo.org
Methodologies employed in pre-clinical settings include in vivo studies, such as acute dermal irritation studies in rabbits, and in vitro models. cir-safety.orgresearchgate.net Clinical studies, such as patch tests (4-day and 21-day) and repeat-insult patch tests, are also utilized to assess irritation and sensitization in humans. epa.govcosmeticsinfo.org For example, Ceteareth-15 at 1.5% in a formulation produced minimal irritation in clinical patch tests and was not a sensitizer (B1316253) at 1.35% in a repeat-insult patch test. epa.govcosmeticsinfo.org While specific detailed research findings solely on this compound's dermal irritation and sensitization in academic or pre-clinical settings are limited in the provided context, the evaluation of the broader Ceteth group provides relevant insights.
Research on Systemic Absorption and Potential for Remote Organ Systemic Effects (e.g., nephrotoxicity considerations)
Research into the systemic absorption of polyethoxylated compounds is crucial for understanding potential remote organ effects. For alcohol ethoxylates, dermal absorption can vary, with shorter chain ethoxylates generally absorbed more readily than longer ones. industrialchemicals.gov.au Studies on related alcohol ethoxylates have shown approximately 50% dermal absorption. industrialchemicals.gov.au Percutaneous absorption trend data for Laureths (a different class of ethoxylated alcohols) showed a decrease in dermal absorption with an increasing number of ethylene oxide units. industrialchemicals.gov.au
While specific dermal absorption data for this compound is not explicitly detailed, the general understanding for alcohol ethoxylates suggests that absorption can occur. industrialchemicals.gov.au Concerns regarding potential systemic effects, such as nephrotoxicity, have been raised in the context of related compounds like PEGs, particularly when applied to damaged skin. epa.govcosmeticsinfo.orgcosmeticsinfo.orgcir-safety.org Studies in burn patients exposed to PEG-based creams showed evidence of nephrotoxicity. epa.govcosmeticsinfo.orgcosmeticsinfo.orgcir-safety.org However, no such effects were observed in animal studies on intact skin. epa.govcosmeticsinfo.org The CIR Expert Panel has recommended that cosmetic formulations containing Ceteth ingredients should not be used on damaged skin due to these findings with PEGs. epa.govcosmeticsinfo.orgcosmeticsinfo.org
Regarding other potential systemic effects, studies on ethoxylated alcohols have reported effects on the central nervous system in animals, including decreased activity, ataxia, changes in breathing, lethargy, and tremors, following acute oral and dermal exposures. unece.org However, systemic toxicity for alcohol ethoxylates is generally not expected, and it has been shown to decrease with increasing alkyl chain lengths and/or ethoxylation degrees. industrialchemicals.gov.aueuropa.eu
Advanced In Vitro Toxicology Models and Alternative Testing Strategies for this compound Safety Assessment
Advanced in vitro toxicology models and alternative testing strategies play an increasing role in the safety assessment of cosmetic ingredients like this compound. These methods aim to reduce or replace animal testing while providing relevant toxicological information.
Studies using in vitro methods have been conducted on related compounds, such as Ceteareth-20. For instance, an in vitro study examining the cytotoxic effects of Ceteareth-20 on human lymphocytes using LDH and WST-1 assays found no significant cytotoxic effect at concentrations of 1%, 5%, 25%, and 50%, although proliferative effects were observed. clinmedjournals.orgclinmedjournals.orgresearchgate.net While this study focused on Ceteareth-20, it demonstrates the application of in vitro models for assessing the cellular impact of ethoxylated alcohols.
Alternative testing strategies for dermal irritation potential include the use of reconstructed human epidermis models, such as the Mattek Corporation Epiderm® skin model, which has been used to assess the irritation potential of related compounds like PPG-5-Ceteth-20. cir-safety.org These models provide a means to evaluate skin responses without involving live animals.
Role of Impurity Profiles and Their Toxicological Significance in the Overall Safety Assessment of this compound
Ethylene oxide is classified as a known human carcinogen and a reproductive toxicant. safecosmetics.orgilurbeda.com 1,4-dioxane (B91453) is considered a probable human carcinogen and has been linked to organ toxicity, particularly affecting the liver and kidneys in animal studies. safecosmetics.orgaspenclean.comsafecosmetics.org It is also listed on California's Proposition 65 list of chemicals known or suspected to cause cancer or birth defects. safecosmetics.orgaspenclean.comsafecosmetics.org
The presence of these impurities in ethoxylated ingredients is a significant concern, although they are not intentionally added and may not be listed on ingredient labels. safecosmetics.orgsafecosmetics.org Regulatory efforts and manufacturing practices focus on minimizing these impurities through purification procedures. epa.govcosmeticsinfo.orgcosmeticsinfo.orgilurbeda.com While 1,4-dioxane and ethylene oxide are prohibited as intentional ingredients in the European Union, their presence as impurities is allowed if technically unavoidable and within set limits. ilurbeda.com Levels of 1,4-dioxane in cosmetic products have been monitored, with efforts to reduce concentrations. maxgreenalchemy.com The toxicological significance of these impurities necessitates their consideration in the safety evaluation of this compound, emphasizing the importance of controlling their levels in the final product. unece.org
Advanced Analytical Methodologies for the Characterization and Research of Ceteth 2
Chromatographic Techniques (e.g., HPLC, GC) Coupled with Mass Spectrometry (MS) for Quantitative and Qualitative Analysis of Ceteth-2
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) coupled with Mass Spectrometry (MS) are powerful tools for the detailed analysis of this compound and other polyoxyethylene alkyl ethers. These methods allow for the separation, identification, and quantification of the individual oligomers that constitute a typical this compound sample, which is a polydisperse mixture with a distribution of ethylene (B1197577) oxide chain lengths.
Reverse-phase HPLC is commonly utilized for the separation of non-ionic surfactants. On a C18 column, separation can be achieved based on the lengths of both the alkyl and ethoxy chains using a solvent system such as a gradient of acetonitrile, methanol, and water. When coupled with a mass spectrometer, typically using an electrospray ionization (ESI) source, it is possible to identify the individual components of the mixture. ESI-MS is particularly effective for identifying mixtures of non-ionic surfactants, where singly protonated species are observed, allowing for the determination of the ethylene oxide unit distribution. Comprehensive two-dimensional liquid chromatography (2D-LC), often combining hydrophilic-interaction chromatography (HILIC) and reversed-phase LC, provides enhanced resolution for complex surfactant profiling.
While GC-MS is also a valuable technique, the analysis of higher molecular weight ethoxylates like this compound can be challenging due to their low volatility. Supercritical Fluid Chromatography (SFC) offers an alternative, providing high-resolution separation of oligomers and isomers without the need for derivatization, which is often required in HPLC when using UV detection due to the lack of a strong chromophore in these molecules.
Table 1: Overview of Chromatographic-MS Techniques for this compound Analysis
| Technique | Principle of Separation/Detection | Key Findings/Applications for this compound | Reference |
|---|---|---|---|
| HPLC-ESI-MS | Separation based on hydrophobicity of alkyl and ethoxy chains; Detection by mass-to-charge ratio. | Determination of ethylene oxide distribution; Identification of individual oligomers and impurities. | scispace.com |
| 2D-LC (HILIC x RP-LC)-MS | Orthogonal separation based on polarity and hydrophobicity for enhanced resolution. | Detailed profiling of complex ethoxylated surfactant mixtures; Structure elucidation of individual components. | researchgate.netnih.gov |
| SFC-FID/MS | Separation using a supercritical fluid mobile phase; Universal flame ionization detection or mass spectrometry. | High-resolution separation of oligomers and isomers without derivatization; Suitable for higher molecular weight ethoxylates. | cosmileeurope.eu |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation and Investigation of Molecular Interactions
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural elucidation of this compound. Both ¹H and ¹³C NMR provide foundational data for characterizing the structure and the distribution of polyoxyethylene ether (EO) units within the molecules. The assignments of proton and carbon signals confirm the presence of the cetyl alkyl chain and the repeating ethoxy groups.
Advanced NMR techniques, such as two-dimensional correlation spectroscopy (COSY) and heteronuclear single quantum coherence (HSQC), can be employed to further refine the structural assignments. Quantitative NMR (qNMR) can be utilized to determine the average number of ethoxylate units and to quantify the amount of tertiary amine in related polyoxyethylene alkyl amines. NMR relaxation studies and atomistic molecular dynamics simulations can provide insights into the structure and dynamics of micelles formed by polyoxyethylene alkyl ethers, revealing information about the mobility of different parts of the surfactant molecule within the aggregate structure.
Spectroscopic Methods (e.g., UV-Vis, FTIR) for Monitoring this compound Behavior in Formulations and Biological Systems
Spectroscopic techniques such as Ultraviolet-Visible (UV-Vis) and Fourier-Transform Infrared (FTIR) spectroscopy are valuable for monitoring the behavior of this compound in various environments.
FTIR Spectroscopy is primarily used for the structural confirmation of this compound. The characteristic ether linkages of the polyoxyethylene chain and the C-H stretches of the cetyl group produce distinct absorption bands in the infrared spectrum, confirming the chemical identity of the compound.
UV-Vis Spectroscopy , while not directly applicable for the quantification of this compound due to its lack of a significant chromophore, can be indirectly used to monitor its aggregation behavior. The formation of micelles and other aggregates in solution can be detected by observing the light scattering, which manifests as an apparent absorption across the UV-Vis spectrum. This turbidity measurement can be used to determine the critical micelle concentration (CMC) and to study the effects of temperature and additives on micellization. For instance, an increase in turbidity with temperature is indicative of the approach to the cloud point of the non-ionic surfactant.
Table 2: Application of Spectroscopic Methods for this compound Analysis
| Technique | Principle | Application for this compound | Reference |
|---|---|---|---|
| FTIR Spectroscopy | Absorption of infrared radiation corresponding to molecular vibrations. | Confirmation of the chemical structure, including the ether linkages and alkyl chain. | instruct-eric.org |
| UV-Vis Spectroscopy | Measurement of light scattering (turbidity) by aggregates. | Monitoring of micelle formation and determination of the cloud point. | thermofisher.comresearchgate.net |
Microscopic and Imaging Techniques (e.g., Cryo-TEM, AFM) for Visualizing Emulsion Structures and Surfactant Assemblies
Microscopic and imaging techniques are essential for the direct visualization of the supramolecular structures formed by this compound, such as micelles and the organization of these surfactants in emulsions.
Cryogenic Transmission Electron Microscopy (Cryo-TEM) allows for the direct imaging of surfactant assemblies in their native, hydrated state. By rapidly freezing the sample, the formation of ice crystals that could disrupt the delicate structures is prevented. Cryo-TEM can reveal the morphology of micelles (e.g., spherical, worm-like) and vesicles formed by polyoxyethylene-based block copolymers. It is also a powerful tool for characterizing the nanostructure of emulsions, providing information on droplet size, distribution, and the nature of the surfactant layer at the oil-water interface.
Atomic Force Microscopy (AFM) provides high-resolution three-dimensional images of surfaces. In the context of this compound, AFM can be used to visualize surfactant aggregates adsorbed onto a substrate. This technique can provide information on the size and shape of individual micelles and how they pack on a surface. In-situ AFM studies can also monitor the dynamic processes of surfactant adsorption and self-assembly.
Cryogenic Scanning Electron Microscopy (Cryo-SEM) is another valuable technique for visualizing the microstructure of emulsions. After freeze-fracturing the sample, the internal structure of the emulsion, including the dispersed droplets and the surrounding continuous phase, can be imaged at high resolution.
Biophysical Methods for Assessing Membrane Interaction and Lipid Disruption Induced by this compound
Understanding the interaction of this compound with biological membranes is crucial, particularly in pharmaceutical and cosmetic applications. Various biophysical methods are employed to assess these interactions. The interaction of non-ionic surfactants with biomimetic membranes can lead to transient changes in transmembrane electric potential, which can be measured to understand the influence of the surfactant on ion transport.
The effect of surfactants on the structure and stability of membrane proteins can also be investigated using biophysical techniques. While detergents are necessary for solubilizing membrane proteins for structural studies, they can also perturb the native protein structure. NMR and other biophysical methods are used to critically assess these effects. The interaction of non-ionic surfactants with biological systems can also involve adsorption onto protein surfaces, which can influence protein stability and circulation time in the body.
Emerging Research Directions and Future Perspectives on Ceteth 2
Exploration of Sustainable and Green Chemistry Approaches for Ceteth-2 Synthesis and Production
The production of ethoxylated compounds like this compound typically involves the reaction of fatty alcohols with ethylene (B1197577) oxide through a process known as ethoxylation cosmeticsinfo.orgatamanchemicals.com. Future research directions are increasingly focused on developing more sustainable and environmentally benign methods for this synthesis. This aligns with the broader movement towards green chemistry principles in the chemical industry, emphasizing the use of renewable resources, minimization of waste, and reduction of energy consumption pcc.eu.
While specific studies on the green synthesis of this compound were not extensively detailed, the broader context of sustainable surfactant production is highly relevant. Research into utilizing bio-based raw materials, such as fatty alcohols derived from vegetable oils or other biomass, as alternatives to petrochemical feedstocks is a key area of focus nih.govresearchgate.net. Enzymatic catalysis is also being explored as a potentially greener alternative to traditional chemical catalysts used in ethoxylation, offering milder reaction conditions and reduced by-product formation researchgate.net.
Furthermore, the concept of a circular economy is influencing the approach to chemical production, including surfactants. This involves designing processes that minimize environmental impact throughout the product lifecycle, from raw material sourcing to disposal or recycling mdpi.com. Future research may investigate integrating this compound production into biorefinery concepts or exploring methods for its recovery and reuse from waste streams.
Integration of this compound in Novel Biomaterials and Advanced Functional Materials for Diverse Applications
Beyond its established role in cosmetics and personal care products as an emulsifier cosmeticsinfo.orgfarmoganic.comupichem.comcmstudioplus.comspecialchem.commakingcosmetics.comspecialchem.com, the surfactant properties of this compound suggest potential for integration into novel biomaterials and advanced functional materials. Surfactants play crucial roles in the design and performance of various material systems, influencing properties such as dispersion, wetting, and self-assembly.
While direct examples of this compound's use in cutting-edge biomaterials or advanced functional materials were not prominently featured, related research on surfactants and polymers provides insight into potential future applications. For instance, ethoxylated compounds are used in the development of nanoemulsions and other delivery systems, which have applications in pharmaceuticals and cosmetics mdpi.commdpi.com. The ability of this compound to form stable emulsions could be leveraged in creating novel drug delivery systems or in formulating advanced coatings and films with specific surface properties.
The integration of surfactants in polymeric materials can influence their mechanical properties, thermal stability, and interaction with biological environments mdpi.com. Future research could explore the use of this compound as a component in the synthesis of new polymers or as an additive to modify the properties of existing biomaterials for applications such as tissue engineering scaffolds or biocompatible coatings. Its amphiphilic nature might also be beneficial in developing functional materials for separation processes or environmental remediation.
Application of Computational Chemistry and Machine Learning to Predict this compound Behavior and Interactions
Computational chemistry and machine learning are becoming increasingly valuable tools in predicting the behavior and interactions of chemical compounds, including surfactants like this compound nih.govjocpr.commit.edumdpi.comarxiv.orgnih.govresearchgate.netresearchgate.netmdpi.com. These methods can provide insights into molecular properties, self-assembly behavior, and interactions with other molecules or interfaces, which can be challenging to study experimentally.
For this compound, computational chemistry techniques such as molecular dynamics simulations could be used to model its behavior at oil-water interfaces, providing a deeper understanding of its emulsification mechanism. This could help optimize formulation strategies and predict the stability of emulsions containing this compound under different conditions. Quantum chemistry calculations could offer insights into the electronic structure and reactivity of this compound jocpr.commit.eduresearchgate.netmdpi.com.
Machine learning algorithms can be trained on experimental data to predict various properties of surfactants or their mixtures, such as critical micelle concentration, surface tension, or emulsification efficiency nih.govmdpi.comarxiv.org. While specific ML models for this compound were not found, the application of these techniques to related ethoxylated surfactants suggests their potential. ML could be used to predict the performance of this compound in novel formulations or to screen for synergistic effects when combined with other ingredients. Furthermore, computational methods can aid in the design of new surfactant structures with desired properties, potentially leading to the development of next-generation emulsifiers based on insights gained from studying this compound nih.gov.
Addressing Existing Data Gaps and Refining Regulatory Science Approaches for Complex Ethoxylated Mixtures
This compound belongs to the class of ethoxylated alcohols, which are often present in commercial products as complex mixtures of homologs with varying alkyl chain lengths and degrees of ethoxylation cosmeticsinfo.orgnih.govresearchgate.netresearchgate.net. Assessing the safety and environmental impact of such complex mixtures presents challenges for regulatory science due to potential data gaps for individual components or specific mixture compositions researchgate.netuoguelph.cawhiterose.ac.uknih.gov.
Research highlights the need for refined regulatory approaches that can effectively evaluate the risks associated with complex ethoxylated mixtures researchgate.netuoguelph.canih.gov. This includes addressing data gaps regarding the environmental fate, persistence, and ecotoxicity of specific homologs and their degradation products researchgate.netuoguelph.cawhiterose.ac.uknih.gov. Studies on the environmental emissions of water-soluble polymers from household products, which include ethoxylated compounds, indicate that data for certain polymers are lacking whiterose.ac.uknih.gov.
Future perspectives involve developing improved analytical methods to characterize the composition of ethoxylated mixtures more precisely and creating predictive models (potentially utilizing computational chemistry and machine learning) to estimate the properties and potential risks of these mixtures based on the characteristics of their components researchgate.netnih.gov. An interdisciplinary approach involving chemists, toxicologists, environmental scientists, and regulatory experts is considered mandatory to arrive at appropriate risk assessments for complex substances like ethoxylated mixtures researchgate.net. The focus is shifting towards understanding the behavior and potential effects of these mixtures as a whole, rather than solely evaluating individual components in isolation researchgate.netnih.gov.
Interdisciplinary Research on this compound's Potential Role in Modulating Specific Biological Pathways Beyond Traditional Topical Applications
While this compound is primarily known for its physical functions as a surfactant and emulsifier in topical applications cosmeticsinfo.orgfarmoganic.comupichem.comcmstudioplus.comspecialchem.commakingcosmetics.comspecialchem.com, emerging research directions may explore potential interactions with biological pathways beyond its intended use. This type of research would require interdisciplinary collaboration involving chemists, biologists, pharmacologists, and materials scientists researchgate.net.
The search results did not provide specific evidence of this compound directly modulating biological pathways in a systemic or non-topical manner. However, studies on other compounds, such as ursolic acid in topical formulations, demonstrate research into the anti-inflammatory activity of compounds delivered via the skin, suggesting that topical ingredients can have biological effects researchgate.net. While this compound's primary function is physical, the possibility of unintended interactions with cellular or molecular processes, particularly at higher concentrations or through different routes of exposure, could be a subject of future investigation.
Q & A
Basic Research Questions (BRQs)
Q. What experimental methodologies are recommended for characterizing the physicochemical properties of Ceteth-2 in emulsion systems?
- Methodology : Use dynamic light scattering (DLS) to measure particle size distribution and zeta potential for stability assessment. Combine with differential scanning calorimetry (DSC) to analyze thermal behavior and phase transitions. Validate results against controlled formulations lacking this compound to isolate its effects .
- Data Interpretation : Report mean droplet diameter (nm) and polydispersity index (PDI) to quantify homogeneity. Correlate zeta potential values (±mV) with colloidal stability under varying pH and ionic strength conditions .
Q. How can researchers design studies to evaluate this compound’s biocompatibility in dermal applications?
- Experimental Design : Conduct in vitro cytotoxicity assays (e.g., MTT or LDH release) using human keratinocyte cell lines (e.g., HaCaT). For in vivo models, apply OECD Test Guideline 439 (Reconstructed Human Epidermis) to assess irritation potential. Include positive controls (e.g., sodium lauryl sulfate) and negative controls (saline) .
- Ethical Considerations : Adhere to institutional review board (IRB) protocols for animal or human tissue studies, emphasizing minimization of harm and transparent reporting of adverse effects .
Q. What statistical approaches are suitable for resolving contradictions in this compound’s emulsification efficiency across studies?
- Data Analysis : Perform meta-analysis of published data using random-effects models to account for heterogeneity. Stratify results by variables such as concentration (% w/w), temperature, and co-surfactant presence. Apply sensitivity analysis to identify outliers or confounding factors .
- Reporting Standards : Use PRISMA guidelines for systematic reviews to ensure transparency in inclusion/exclusion criteria and risk-of-bias assessments .
Advanced Research Questions (ARQs)
Q. How can molecular dynamics (MD) simulations elucidate this compound’s interaction with lipid bilayers in transdermal drug delivery systems?
- Computational Framework : Simulate this compound’s insertion into a phosphatidylcholine bilayer using GROMACS or AMBER. Parameterize force fields based on quantum mechanical calculations (e.g., DFT) for accurate representation of ether bonds. Analyze hydrogen-bonding patterns and free energy profiles to predict permeation enhancement mechanisms .
- Validation : Compare simulation results with experimental permeability data (e.g., Franz diffusion cells) to calibrate models and refine hypotheses .
Q. What mechanistic insights explain this compound’s hemolytic activity, and how can this be mitigated in therapeutic formulations?
- Experimental Approach : Use hemolysis assays with erythrocyte suspensions to quantify dose-dependent lysis (absorbance at 540 nm). Pair with fluorescence microscopy to visualize membrane disruption. Investigate structure-activity relationships by synthesizing analogs with varying ethoxylation degrees (e.g., Ceteth-1 vs. Ceteth-10) .
- Mitigation Strategies : Explore co-formulation with cholesterol or phospholipids to stabilize erythrocyte membranes. Validate safety through hemocompatibility tests per ISO 10993-4 .
Q. How do conflicting reports on this compound’s ocular irritation potential inform risk assessment frameworks?
- Conflict Resolution : Conduct a tiered testing strategy: (1) in vitro HET-CAM assay for initial screening, (2) ex vivo bovine corneal opacity testing for intermediate validation, and (3) longitudinal clinical studies with slit-lamp examinations for human relevance. Apply weight-of-evidence analysis to reconcile discordant results .
- Regulatory Alignment : Cross-reference findings with EU Cosmetic Regulation (EC) No 1223/2009 and SCCS opinion thresholds for surfactant safety .
Methodological Resources
- Data Collection : For reproducible synthesis, use PubChem (CID 23668125) and SciFinder for physicochemical and toxicological data. Avoid non-peer-reviewed sources like BenchChem .
- Citation Standards : Adopt ACS or IUPAC citation styles for chemical nomenclature. Use Zotero or EndNote to manage references from journals like Analytical Chemistry or Toxicology in Vitro .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
